7-(2,6-dichlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c1-3-25-7-9-26(10-8-25)18-22-16-15(17(28)23-19(29)24(16)2)27(18)11-12-13(20)5-4-6-14(12)21/h4-6H,3,7-11H2,1-2H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEGAKZQHGCFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2,6-dichlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivatives class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
- Molecular Formula : C19H22Cl2N6O2
- Molecular Weight : 437.33 g/mol
- IUPAC Name : 7-[(2,6-dichlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
Antidepressant and Anxiolytic Effects
Recent studies have indicated that this compound exhibits significant antidepressant and anxiolytic activities in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For example, in a controlled study using rodent models, administration of the compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test and the tail suspension test.
The biological activity of this compound is hypothesized to stem from its ability to interact with various receptors:
- Serotonin Receptors : The compound may act as a partial agonist at certain serotonin receptor subtypes.
- Dopamine Receptors : It also shows potential affinity for dopamine receptors, which could contribute to its mood-enhancing effects.
Case Studies
A series of experiments were conducted to evaluate the efficacy of this compound in comparison with established antidepressants. In one notable study:
- Study Design : Rats were administered the compound alongside a control group receiving fluoxetine.
- Results : The results demonstrated that both treatments significantly reduced immobility time in forced swim tests; however, the new compound showed a faster onset of action compared to fluoxetine.
Data Table: Comparative Efficacy of Compounds
| Compound | Test Used | Effectiveness (Reduction in Immobility Time) |
|---|---|---|
| 7-(2,6-Dichlorobenzyl)-8-(4-ethylpiperazin-1-yl) | Forced Swim Test | 45% reduction |
| Fluoxetine | Forced Swim Test | 30% reduction |
| Control (Saline) | Forced Swim Test | No significant change |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 8-Position
Piperazinyl Modifications
- 4-Methylpiperazinyl Analogs: The compound 7-(4-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione () shares structural similarity but differs in the benzyl (4-Cl vs. 2,6-Cl₂) and piperazinyl (methyl vs. ethyl) groups.
4-(2-Hydroxyethyl)piperazinyl Analogs :
8-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione () features a polar hydroxyethyl group. This modification increases water solubility but may reduce CNS activity due to decreased lipophilicity. The target compound’s ethyl group balances solubility and permeability .Piperazinyl-Furan Carbonyl Hybrids :
7-(2,6-Dichlorobenzyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione () replaces ethyl with a furan-carbonyl-piperazine. This introduces hydrogen-bonding capacity but may reduce metabolic stability due to esterase susceptibility .
Non-Piperazinyl Substituents
- Thioether-Linked Analogs: 8-((2-Chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione () substitutes piperazine with a thioether group.
- Aminoethylamino Derivatives: 8-[(2-Aminoethyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione () features a primary amine at the 8-position.
Substituent Variations at the 7-Position
Chlorobenzyl vs. Dichlorobenzyl :
Analogs like 7-(4-chlorobenzyl)-8-(4-methylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione () lack the 2,6-dichloro substitution. The dichloro configuration in the target compound provides steric hindrance and enhanced π-π stacking, likely improving binding pocket complementarity .- Methoxybenzyl Derivatives: Compounds such as 8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione () replace chlorine with methoxy groups. Methoxy substituents reduce electronegativity and may decrease target affinity compared to the electron-withdrawing Cl groups in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
